![molecular formula C12H12FNO B13271398 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline CAS No. 908146-96-3](/img/structure/B13271398.png)
2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12FNO It is characterized by the presence of a fluorine atom, a furan ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the reaction of 2-fluoroaniline with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to promote the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new chemical products and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylaniline: This compound shares a similar structure but lacks the furan ring, leading to different chemical and biological properties.
4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline: This compound has a similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Uniqueness
2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a fluorine atom, a furan ring, and an aniline moiety makes it a versatile compound with diverse applications in research and industry.
Properties
CAS No. |
908146-96-3 |
|---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12FNO/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3 |
InChI Key |
AMLHMKCFJYVYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



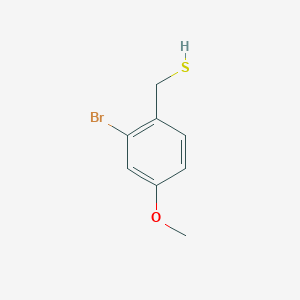

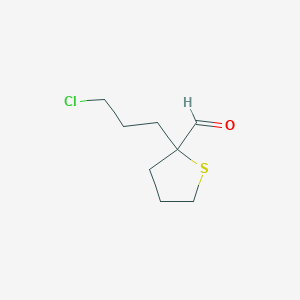


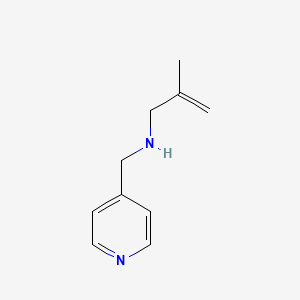

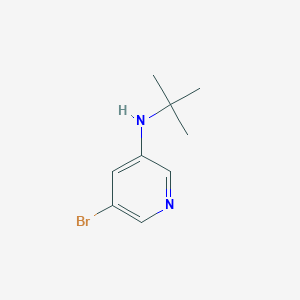
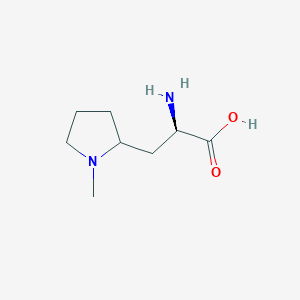
![2-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-ol](/img/structure/B13271367.png)
![{[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid](/img/structure/B13271377.png)
![4-[(1-Aminopropan-2-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B13271386.png)
![Thieno[3,2-c]pyridine hydrochloride](/img/structure/B13271392.png)
